molecular formula C29H21NO4 B14121510 Dimethyl 3,3'-(acridine-2,7-diyl)dibenzoate

Dimethyl 3,3'-(acridine-2,7-diyl)dibenzoate

Cat. No.: B14121510
M. Wt: 447.5 g/mol
InChI Key: ANTQUKYWCCPQEC-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is a chemical compound with the molecular formula C29H21NO4 and a molecular weight of 447.48 g/mol It is characterized by its acridine core structure, which is a tricyclic aromatic system, and two benzoate groups attached at the 3 and 3’ positions of the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate typically involves the esterification of 3,3’-(acridine-2,7-diyl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate involves its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is unique due to its dual benzoate groups, which enhance its lipophilicity and potentially improve its cellular uptake. This structural feature distinguishes it from other acridine derivatives and may contribute to its unique biological and chemical properties .

Properties

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 3-[7-(3-methoxycarbonylphenyl)acridin-2-yl]benzoate

InChI

InChI=1S/C29H21NO4/c1-33-28(31)22-7-3-5-18(13-22)20-9-11-26-24(15-20)17-25-16-21(10-12-27(25)30-26)19-6-4-8-23(14-19)29(32)34-2/h3-17H,1-2H3

InChI Key

ANTQUKYWCCPQEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC=C5)C(=O)OC)N=C3C=C2

Origin of Product

United States

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